1-Cyclohexylchromeno[3,4-d]triazol-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylchromeno[3,4-d]triazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15-13-14(11-8-4-5-9-12(11)20-15)18(17-16-13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUSWNFVFMXECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C(=O)OC4=CC=CC=C43)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 1 Cyclohexylchromeno 3,4 D Triazol 4 One
Functionalization at the Cyclohexyl Moiety
The cyclohexyl group, a saturated carbocycle, is generally considered to be chemically inert. However, recent advancements in C-H functionalization offer promising strategies for its derivatization. nih.govacsgcipr.org These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.org
For the 1-cyclohexylchromeno[3,4-d]triazol-4-one scaffold, late-stage functionalization of the cyclohexyl ring could be explored to modulate physicochemical properties such as lipophilicity and metabolic stability. nih.gov Palladium-catalyzed C-H arylation, for instance, could introduce aryl groups at various positions on the cyclohexyl ring. acs.org The regioselectivity of such reactions can often be controlled by directing groups within the molecule. rsc.org
Another potential avenue for functionalization is radical-based reactions. For example, hydroxylation or halogenation at specific positions of the cyclohexyl ring could be achieved under photolytic or catalytic conditions, introducing new handles for further chemical transformations.
Table 1: Potential Functionalization Reactions for the Cyclohexyl Moiety
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| C-H Arylation | Pd catalyst, aryl halide, appropriate ligand and base | Aryl-substituted cyclohexyl derivatives |
| C-H Hydroxylation | Oxidizing agent, catalyst (e.g., Fe or Ru based) | Hydroxycyclohexyl derivatives |
It is important to note that the application of these methods to the this compound system would require careful optimization to ensure compatibility with the other functional groups present in the molecule.
Substituent Effects on the Chromenone Scaffold
Computational studies on substituted chromones have shown that both σ- and π-electron donor-acceptor properties of substituents at the 6- and 7-positions can modulate the electronic structure of the pyranone ring. Electron-withdrawing groups, such as nitro or cyano groups, would be expected to further decrease the electron density of the chromenone system, potentially activating it towards nucleophilic attack. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, would increase the electron density, which could facilitate electrophilic substitution reactions on the aromatic part of the scaffold.
The nature of the substituent can also impact the biological activity of chromenone derivatives. For instance, in a series of chroman-4-one derivatives, it was found that electron-withdrawing substituents at the 6- and 8-positions were important for inhibitory activity against certain enzymes.
Table 2: Predicted Effects of Substituents on the Chromenone Scaffold
| Substituent (at C-6 or C-7) | Electronic Effect | Predicted Impact on Reactivity |
|---|---|---|
| -NO₂ | Electron-withdrawing | Activation towards nucleophilic attack |
| -CN | Electron-withdrawing | Activation towards nucleophilic attack |
| -Cl, -Br | Electron-withdrawing (inductive), weak donor (resonance) | General deactivation, potential for specific reactivity |
| -OCH₃ | Electron-donating | Activation towards electrophilic substitution |
Regioselective Modifications of the Triazole Ring
The 1,2,3-triazole ring in the this compound is a key site for derivatization. The presence of three nitrogen atoms makes the triazole ring a potential target for N-alkylation and N-arylation reactions. However, the regioselectivity of these reactions can be a challenge, as substitution can potentially occur at any of the three nitrogen atoms.
In the context of fused triazole systems, the regioselectivity is often influenced by steric and electronic factors imposed by the fused ring system. For N-alkylation of NH-1,2,3-triazoles, the reaction with alkyl halides often leads to a mixture of N1 and N2 isomers, with the ratio depending on the solvent, base, and the nature of the electrophile. scielo.br In some cases, N2-alkylation can be favored. nih.govresearchgate.net For instance, gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to be highly N2-selective. nih.gov
N-arylation of the triazole ring can be achieved using various metal-catalyzed cross-coupling reactions. Palladium-catalyzed arylation has been reported to be highly N2-selective for 4,5-unsubstituted and 4-substituted 1,2,3-triazoles. nih.gov Copper-catalyzed N-arylation has also been explored, and while it can sometimes lead to mixtures of regioisomers, specific ligand systems can improve the selectivity for the N2-arylated product. scielo.brnih.gov For 4,5-disubstituted-1,2,3-NH-triazoles, post-triazole regioselective N-2 arylation has been successfully developed. nih.gov
Table 3: Potential Regioselective Reactions for the Triazole Ring
| Reaction Type | Reagents and Conditions | Predominant Regioisomer |
|---|---|---|
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), DMF | Mixture of N1 and N2, N2 often favored |
| N-Alkylation (Gold-catalyzed) | Vinyl ether, Gold catalyst | N2-selective |
| N-Arylation (Palladium-catalyzed) | Aryl halide, Pd catalyst, ligand | N2-selective |
Development of Structure-Activity Relationship (SAR) Libraries through Analog Synthesis
The systematic synthesis of analogs of this compound is crucial for establishing structure-activity relationships (SAR). This involves modifying different parts of the molecule and assessing the impact of these changes on its biological activity.
A positional scanning approach would involve systematically introducing a variety of substituents at each accessible position of the molecule. This includes the cyclohexyl ring, the chromenone scaffold, and the triazole ring. For example, a library of analogs could be generated by varying the substituents on the aromatic part of the chromenone core, exploring a range of electronic and steric properties. Similarly, different alkyl or aryl groups could be introduced at the N2 position of the triazole ring to probe the importance of this substitution for biological activity.
The synthesis of such libraries can be facilitated by the development of robust and high-throughput synthetic methodologies. For example, the use of parallel synthesis techniques could accelerate the generation of a diverse set of analogs for SAR studies.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound. This involves replacing a functional group with another group that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
For the this compound scaffold, several bioisosteric replacements could be considered. The triazole ring itself can be considered a bioisostere of an amide bond, and its replacement with other five-membered heterocycles like oxadiazoles (B1248032) or thiadiazoles could be explored. The cyclohexyl group could be replaced by other cyclic or acyclic alkyl groups, or even by aromatic or heteroaromatic rings, to investigate the impact on binding affinity and other properties. The carbonyl group of the chromenone could potentially be replaced by a thiocarbonyl group or other bioisosteric equivalents.
Table 4: Potential Bioisosteric Replacements for this compound
| Original Moiety | Potential Bioisostere(s) | Rationale |
|---|---|---|
| Cyclohexyl | Cyclopentyl, Cycloheptyl, Phenyl, Pyridyl | Modulate lipophilicity and steric bulk |
| Triazole Ring | Oxadiazole, Thiadiazole, Pyrazole | Alter hydrogen bonding capacity and electronic properties |
| Carbonyl Group | Thiocarbonyl, Sulfone | Modify polarity and hydrogen bonding potential |
The successful application of these derivatization strategies will be instrumental in elucidating the SAR of the this compound scaffold and in the design of new analogs with improved therapeutic potential.
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR, Solid-State NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 1-Cyclohexylchromeno[3,4-d]triazol-4-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.
¹H and ¹³C NMR Spectral Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the chromenone core and the aliphatic protons of the cyclohexyl ring. By analogy with similar chromene and coumarin-based systems, the four aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm) nih.govscispace.com. The cyclohexyl protons would resonate in the upfield aliphatic region (δ 1.0-2.5 ppm), with their multiplicity and integration confirming the presence of the C₆H₁₁ group.
The ¹³C NMR spectrum would complement the proton data, showing signals for the carbonyl carbon (δ ~160-170 ppm), aromatic carbons (δ ~110-155 ppm), and aliphatic carbons of the cyclohexyl ring (δ ~25-50 ppm) urfu.rumdpi.com.
2D NMR for Unambiguous Assignment: While 1D spectra provide initial information, 2D NMR techniques are crucial for definitive assignments.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (³J) coupling networks, allowing for the assignment of adjacent protons within the aromatic ring and the cyclohexyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon atom bearing a proton scispace.com.
For compounds that are poorly soluble or for studying polymorphism, Solid-State NMR (ssNMR) could be employed to analyze the compound in its crystalline form, providing insights into its solid-state conformation and packing.
Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| C4=O | - | ~165.5 | Protons on adjacent rings |
| Chromene Aromatic CH (4) | 7.2 - 8.1 | 115.0 - 135.0 | Correlations to other aromatic C and quaternary C |
| Chromene Quaternary C (2) | - | 118.0, 153.0 | Correlations from aromatic H |
| Fused Ring Quaternary C (4) | - | 125.0 - 148.0 | Correlations from aromatic H and cyclohexyl H |
| Cyclohexyl CH (N-CH) | ~4.5 (broad) | ~60.0 | Correlations to triazole C and other cyclohexyl C/H |
| Cyclohexyl CH₂ (5) | 1.2 - 2.1 (multiplets) | 25.0 - 35.0 | COSY correlations within the cyclohexyl ring |
Mass Spectrometry Techniques for Elucidating Reaction Pathways and Purity Assessment (e.g., MS/MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the molecular formula of this compound (C₁₇H₁₇N₃O₂). By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the elemental composition can be unequivocally established, distinguishing it from other potential isomers or byproducts nih.govscispace.com. This is a fundamental step in purity assessment and characterization of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection of a specific parent ion (in this case, the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:
Loss of the cyclohexyl group: A primary fragmentation would be the cleavage of the N-cyclohexyl bond, resulting in a significant neutral loss of 83 Da (C₆H₁₁).
Loss of nitrogen: The triazole ring could lose a molecule of dinitrogen (N₂), a common fragmentation for this heterocycle, leading to a loss of 28 Da.
Cleavage of the chromenone core: Fragmentation of the chromenone system, for example, through the loss of carbon monoxide (CO, 28 Da), is also a characteristic pathway for this scaffold.
Analyzing these fragmentation patterns helps to confirm the connectivity of the different structural units within the molecule and can be used to monitor reaction progress or identify impurities.
Interactive Table: Predicted HRMS and Key MS/MS Fragments
| Species | Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | [C₁₇H₁₈N₃O₂]⁺ | 296.1394 | Protonated molecular ion |
| [M - C₆H₁₁]⁺ | [C₁₁H₅N₃O₂]⁺ | 211.0376 | Loss of the cyclohexyl radical from the parent ion |
| [M+H - N₂]⁺ | [C₁₇H₁₈O₂]⁺ | 268.1274 | Loss of dinitrogen from the triazole ring |
| [M+H - CO]⁺ | [C₁₆H₁₈N₃O]⁺ | 268.1444 | Loss of carbon monoxide from the carbonyl group |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. These two techniques are complementary and their combined use allows for a more complete vibrational analysis nih.govnih.gov.
For this compound, the spectra would be dominated by characteristic vibrations of its constituent parts:
Carbonyl (C=O) Stretching: A strong, sharp absorption band in the FT-IR spectrum, typically between 1700-1740 cm⁻¹, is expected for the lactam carbonyl group within the fused ring system scispace.com.
Aromatic C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon bonds in the benzene ring and the carbon-nitrogen bonds in the triazole ring researchgate.net.
C-O Stretching: Vibrations associated with the ether linkage in the chromene moiety would appear in the 1200-1300 cm⁻¹ region.
C-H Stretching: The spectrum would show distinct regions for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the cyclohexyl group (typically 2850-2950 cm⁻¹) researchgate.net.
Raman spectroscopy would be particularly useful for observing symmetric vibrations that may be weak or absent in the FT-IR spectrum, such as the symmetric stretching of the aromatic rings. Comparing experimental spectra with theoretical predictions from Density Functional Theory (DFT) calculations can aid in the precise assignment of vibrational modes and the analysis of conformational isomers nih.govnih.gov.
Interactive Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Lactam C=O | Stretching | 1700 - 1740 | FT-IR |
| Aromatic C=C / C=N | Stretching | 1450 - 1620 | FT-IR/Raman |
| Chromene C-O-C | Asymmetric Stretch | 1220 - 1280 | FT-IR |
| Aliphatic C-H (Cyclohexyl) | Stretching | 2850 - 2950 | FT-IR/Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR/Raman |
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Packing
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry without ambiguity.
For this compound, a successful crystallographic analysis would:
Confirm the Fused Ring System: It would provide unequivocal proof of the chromeno[3,4-d]triazole core structure.
Determine Conformation: The analysis would reveal the conformation of the cyclohexyl ring (e.g., a chair conformation) and its orientation relative to the planar heterocyclic system.
Analyze Molecular Packing: The crystal structure would elucidate intermolecular interactions in the solid state, such as hydrogen bonds (if any), van der Waals forces, and potential π-π stacking between the aromatic rings of adjacent molecules. This information is crucial for understanding the material's physical properties nih.govmdpi.com.
While the title compound is achiral, X-ray crystallography is the primary method for determining the absolute configuration of chiral analogues. By using anomalous dispersion, the absolute stereochemistry of a chiral molecule can be established, often quantified by the Flack parameter. nih.gov
Interactive Table: Exemplary Crystallographic Data for a Related Triazole Derivative
| Parameter | Example Value (from a related structure mdpi.com) | Description |
| Chemical Formula | C₂₉H₃₀BrClN₄O₃S | Elemental composition of the unit cell |
| Formula Weight | 629.99 g/mol | Molecular weight |
| Crystal System | Monoclinic | The crystal lattice system |
| Space Group | C2 | Symmetry of the unit cell |
| a, b, c (Å) | 33.795, 8.871, 10.039 | Unit cell dimensions |
| α, β, γ (°) | 90, 98.33, 90 | Unit cell angles |
| Volume (ų) | 2978 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Studies of Chiral Analogues
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. cas.cznih.gov While this compound is achiral, these methods are essential for studying its chiral analogues. Chiral analogues could be synthesized, for instance, by using an enantiomerically pure cyclohexyl derivative, such as (1R, 2R)-2-aminocyclohexanol, in the synthesis.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The chromophoric chromeno[3,4-d]triazol-4-one system would produce characteristic electronic transitions in the UV-Vis region. In a chiral analogue, these transitions would give rise to positive or negative signals (Cotton effects) in the ECD spectrum.
The sign and intensity of these Cotton effects are highly sensitive to the molecule's stereochemistry. nih.gov By comparing the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the chiral centers can be confidently assigned. ORD, a related technique, measures the rotation of plane-polarized light as a function of wavelength and provides complementary stereochemical information.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of polarized light in the infrared region. It provides a detailed fingerprint of the entire molecular structure in three dimensions. VCD is particularly powerful for determining the conformation of flexible parts of a molecule, such as the cyclohexyl ring, in chiral analogues. nih.govnih.gov
These chiroptical techniques are crucial for the stereochemical characterization of any chiral derivatives of the title compound, providing data that is often unattainable by other methods. cas.cz
Computational and Theoretical Studies of 1 Cyclohexylchromeno 3,4 D Triazol 4 One
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity Prediction, and Aromaticity Assessment
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 1-Cyclohexylchromeno[3,4-d]triazol-4-one. acs.orgnih.gov These calculations are typically performed using basis sets like B3LYP/6-311G(d,p) to obtain optimized molecular geometries and electronic properties. acs.org
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ2 / 2η | Measures the propensity to accept electrons. |
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. ajchem-a.com Red-colored regions on an MEP map indicate electron-rich areas, while blue regions denote electron-deficient zones.
Aromaticity, a key feature influencing the stability and properties of the chromenotriazole core, can be assessed using methods like the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring system, with negative values typically indicating aromatic character.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational flexibility and dynamic behavior of this compound in a simulated biological environment. ajchem-a.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
By performing MD simulations, researchers can map the conformational landscape of the molecule, identifying low-energy, stable conformations that are likely to be biologically relevant. The cyclohexyl group, in particular, can adopt various conformations (e.g., chair, boat, twist-boat), and MD simulations can elucidate the energetic barriers between these forms and their populations at physiological temperatures.
Solvation effects are also critical to understanding the molecule's behavior in an aqueous environment. MD simulations explicitly model the interactions between the solute and solvent molecules, providing insights into hydration patterns and the influence of water on the compound's conformation and dynamics. The stability of intramolecular hydrogen bonds and other non-covalent interactions in the presence of a solvent can be assessed. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to determine the stability of the molecule's structure over the simulation time. nih.gov
In Silico Screening and Virtual Library Design for Analogues
In silico screening and the design of virtual libraries are efficient strategies for identifying analogues of this compound with potentially improved properties. nih.gov Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are likely to bind to a specific biological target.
For the design of analogues, the core scaffold of chromeno[3,4-d]triazol-4-one can be used as a template. Modifications can be systematically introduced, such as altering the substituents on the cyclohexyl ring or the chromene system, to create a virtual library of related compounds. nih.gov This library can then be screened for desired properties, such as improved binding affinity to a target protein, better pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), or reduced toxicity. High-throughput docking is a common method used for the initial screening of these virtual libraries. cal-tek.eu
Pharmacophore Modeling and 3D-QSAR Analysis for Biological Activity Prediction
Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis are computational techniques used to predict the biological activity of new compounds based on a set of known active molecules. nih.govfrontiersin.org
A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound and its analogues, a pharmacophore model can be developed based on their structural features and known biological activities (if any). This model can then be used as a 3D query to screen databases for new potential lead compounds. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build a statistical model that correlates the 3D properties of a set of molecules with their biological activities. frontiersin.org These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent analogues of this compound.
Table 2: Key Steps in Pharmacophore Modeling and 3D-QSAR
| Step | Description |
|---|---|
| 1. Training Set Selection | A diverse set of molecules with known biological activities is chosen. |
| 2. Conformational Analysis | The low-energy conformations of each molecule in the training set are generated. |
| 3. Molecular Alignment | The molecules are aligned based on a common scaffold or pharmacophoric features. |
| 4. Pharmacophore/QSAR Model Generation | A pharmacophore hypothesis is generated, or 3D fields are calculated for the QSAR model. |
| 5. Model Validation | The predictive power of the model is assessed using a test set of molecules with known activities. |
Molecular Docking Studies for Ligand-Target Interactions (where a biological target is hypothesized)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govbiointerfaceresearch.com This method is crucial for understanding the potential mechanism of action of this compound if a biological target is hypothesized.
In receptor-based docking, the 3D structure of the target protein is known (either from experimental methods like X-ray crystallography or from homology modeling). nih.gov The ligand, this compound, is then placed into the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding energy for each pose, allowing for the identification of the most likely binding mode. ijper.org
Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. This information can guide the design of analogues with improved binding affinity and selectivity. nih.gov
When the 3D structure of the receptor is unknown, ligand-based methods can be employed. openmedicinalchemistryjournal.com Ligand-based pharmacophore mapping involves identifying the common chemical features of a set of known active ligands. mdpi.com The resulting pharmacophore model represents the key interaction points that are likely present in the receptor's binding site. This pharmacophore can then be used to screen for new compounds that fit the model or to guide the design of new molecules with the desired features.
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
Biological and Pharmacological Research Endeavors Mechanistic Insights
In Vitro Target Engagement and Mechanistic Studies
No data available for 1-Cyclohexylchromeno[3,4-d]triazol-4-one.
No data available for this compound.
No data available for this compound.
No data available for this compound.
Cellular Pathway Interrogation and Phenotypic Screening in Research Models
No data available for this compound.
No Information Found for "this compound"
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the chemical compound “this compound.” Consequently, the requested article focusing on its biological and pharmacological research endeavors, including mechanistic insights and structure-activity relationships, cannot be generated.
The search for data on the specified compound, including its effects on cellular processes such as apoptosis, autophagy, and proliferation, as well as investigations into related biomarkers and gene expression changes, yielded no relevant results. Similarly, no literature was identified that discussed the structure-activity relationships, key pharmacophoric features, or the impact of substituent modifications for this particular molecule.
While the search provided information on a variety of other chromene-containing heterocyclic compounds, including different classes of chromeno-triazoles and related scaffolds, none of the retrieved documents specifically addressed the biological or pharmacological properties of this compound. The available research focuses on derivatives with different substitution patterns and alternative fused heterocyclic systems, making it impossible to extrapolate findings to the requested compound with any degree of scientific accuracy.
Therefore, the generation of an article adhering to the provided outline is not possible due to the absence of published research on "this compound."
Exploration of Potential Applications Non Clinical/pre Therapeutic
Development as Chemical Probes for Investigating Biological Systems
The chromone (B188151) nucleus, a key component of 1-Cyclohexylchromeno[3,4-d]triazol-4-one, is known for its fluorescent properties. This intrinsic characteristic makes it a candidate for the development of chemical probes. Such probes could be instrumental in studying complex biological systems by allowing for the visualization and tracking of molecular interactions in real-time. The triazole moiety can be functionalized to introduce specific binding groups, enabling the targeted investigation of particular enzymes or receptors. While direct studies on this compound are not available, the development of other triazole-containing compounds as fluorescent tags for biological assays suggests a similar potential for this compound.
Lead Compound Identification and Optimization in Early-Stage Drug Discovery Programs
The triazole ring is a significant pharmacophore in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The fusion of a triazole with a chromone ring, as seen in this compound, creates a novel heterocyclic system with considerable potential for lead compound identification. Research on related chromone-triazole hybrids has demonstrated promising results. For instance, certain 1,2,4-triazole (B32235) derivatives linked to a 7-hydroxy-4-phenylchromen-2-one core have exhibited significant cytotoxic activity against various human cancer cell lines. nih.gov One such compound, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showed potent activity against AGS cells. nih.gov Furthermore, spiro-glycosyl-chromeno-[3,4-d] nih.govresearchgate.netresearchgate.nettriazoles have been synthesized and evaluated for their antibacterial activity, with some derivatives showing significant efficacy against S. aureus DNA gyrase. researchgate.net These findings underscore the potential of the chromeno-triazole scaffold in generating lead compounds for further optimization in drug discovery programs.
| Compound Class | Target | Observed Activity | Reference |
|---|---|---|---|
| 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles | Human cancer cell lines (AGS, MGC-803, etc.) | Cytotoxic activity (e.g., IC50 of 2.63 ± 0.17 µM against AGS cells for one derivative) | nih.gov |
| Spiro-glycosyl-chromeno-[3,4-d] nih.govresearchgate.netresearchgate.nettriazoles | S. aureus DNA gyrase | Antibacterial activity (e.g., zone of inhibition of 19±0.5 mm for one derivative) | researchgate.net |
| Chromone-linked 2-pyridone fused with 1,2,4-triazoles | Various microbes | Antimicrobial activity | researchgate.net |
| 1H-1,2,4-triazole functionalized chromenols | Fungal strains (e.g., Trichoderma viride) | Antifungal activity (MIC values ranging from 22.1–184.2 µM for the most active compound) | nih.govresearchgate.net |
Applications in Agrochemical Research
Triazole compounds are well-established in the agrochemical industry, with many commercial fungicides and herbicides containing this heterocyclic core. nih.govmdpi.com They often act by inhibiting key fungal enzymes, such as sterol 14α-demethylase (CYP51), which is crucial for the integrity of fungal cell membranes. nih.gov Given the known antifungal properties of many triazole derivatives, this compound could be evaluated as a potential fungicide. The lipophilic cyclohexyl group may enhance its ability to penetrate plant tissues and fungal cell walls. Additionally, the broad biological activity of triazoles suggests that this compound could also be screened for herbicidal or insecticidal properties.
Utility in Materials Science
The field of materials science could potentially benefit from the unique properties of this compound. As previously mentioned, the chromone moiety often imparts fluorescence, which is a desirable characteristic for the development of organic light-emitting diodes (OLEDs) or fluorescent probes for materials sensing. The rigid, fused heterocyclic structure of the molecule could contribute to thermal stability, a critical factor for components in organic electronics. The triazole ring is also known to participate in various non-covalent interactions, which could be exploited in the design of novel polymers or as a stabilizing additive. While specific research on this compound is lacking, the general properties of fused 1,2,3-triazoles suggest their utility in creating new materials. researchgate.net
Role as Versatile Synthetic Intermediates for Complex Molecule Synthesis
The this compound structure can be seen as a versatile synthetic intermediate for the construction of more complex molecules. The triazole ring itself is often synthesized via a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govdovepress.com The core chromeno[3,4-d]triazole system can be synthesized through methods such as the 1,3-dipolar cycloaddition of azides with appropriately functionalized chromones. researchgate.net This core can then be further functionalized. For example, the carbonyl group of the chromone moiety could be a site for various chemical transformations, and the cyclohexyl group could be replaced with other substituents to modulate the compound's properties. The triazole ring can also act as a stable linker to connect the chromone scaffold to other molecular fragments, creating hybrid molecules with novel biological or material properties. nih.gov The synthesis of various fused 1,2,3-triazoles is an active area of research, highlighting the importance of such scaffolds as building blocks in organic synthesis. mdpi.comresearchgate.net
Future Research Directions and Methodological Innovations
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry offers a transformative approach to the design and optimization of novel compounds. nih.gov For 1-Cyclohexylchromeno[3,4-d]triazol-4-one, AI and machine learning (ML) can accelerate the discovery of derivatives with enhanced properties.
Table 1: AI/ML Workflow for Novel Compound Design
| Step | Description | Key Technologies | Desired Outcome for this compound Analogs |
|---|---|---|---|
| 1. Input & Configuration | Define the core scaffold (chromeno[3,4-d]triazol-4-one), specify desired physicochemical properties, and identify a biological target. | Ligand-Based Drug Design (LBDD), Structure-Based Drug Design (SBDD) | A defined search space and property profile for new derivatives. |
| 2. Generation | Utilize an ensemble of generative models to create novel molecular structures based on the input criteria. | Generative Adversarial Networks (GANs), Reinforcement Learning (RL) | A diverse library of virtual compounds with modifications to the cyclohexyl ring and chromenone core. |
| 3. Scoring & Filtering | Assess generated molecules using a variety of scoring functions and filters. | 2D/3D descriptors, pharmacophore models, synthetic accessibility scores (e.g., ReRSA). researchgate.net | A ranked list of novel molecules with predicted high activity and drug-likeness. |
| 4. Analysis & Selection | Interactively analyze the top-ranked structures, their properties, and potential synthetic routes. | Data visualization tools, clustering algorithms. | Selection of a small, prioritized set of novel analogs for chemical synthesis. |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Studies
Understanding the synthesis of this compound is fundamental. The formation of the triazole ring, often achieved through a 1,3-dipolar cycloaddition, is a critical step. researchgate.net Advanced spectroscopic techniques can provide unprecedented insight into the reaction mechanisms and kinetics.
Real-time reaction monitoring using techniques like Process Analytical Technology (PAT), which incorporates in-situ Fourier Transform Infrared (FT-IR) or Raman spectroscopy, can track the consumption of reactants and the formation of intermediates and the final product. This allows for precise control over reaction parameters, leading to improved yields and purity.
For detailed structural elucidation, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable. While 1D NMR (¹H and ¹³C) provides basic structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals in the complex fused-ring system. nih.gov These methods are crucial for confirming the regioselectivity of the cycloaddition reaction that forms the triazole ring. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the three-dimensional structure and conformation of the cyclohexyl group relative to the planar chromeno-triazolone core.
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Application | Information Gained |
|---|---|---|
| In-situ FT-IR/Raman | Real-time monitoring of the triazole ring formation. | Reaction kinetics, detection of intermediates, endpoint determination. |
| 2D NMR (COSY, HSQC, HMBC) | Complete and unambiguous structural characterization. nih.gov | Covalent bond connectivity, confirmation of regiochemistry. |
| NOESY | Determination of 3D conformation. | Spatial proximity of atoms, orientation of the cyclohexyl substituent. |
| Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition. researchgate.net | Confirmation of molecular formula. |
Chemoinformatics and Data Mining for Structure-Activity Relationship Expansion and Big Data Analysis
Chemoinformatics provides the tools to systematically analyze the Structure-Activity Relationships (SAR) of this compound and its analogs. By synthesizing a library of related compounds with variations in the cyclohexyl moiety and substitutions on the chromene ring, researchers can generate a dataset for computational analysis. nih.gov
Data mining techniques can then be applied to this dataset to identify quantitative structure-activity relationships (QSAR). These models correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in biological activity. nih.gov Such analyses can reveal that, for instance, specific substituents on the cyclohexyl ring or the aromatic part of the chromenone are critical for activity. nih.gov
Furthermore, chemoinformatics tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. eurjchem.com In silico prediction of properties like solubility, permeability, and metabolic stability can guide the design of new analogs with more favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in the research pipeline. researchgate.net
Table 3: Hypothetical SAR Expansion through Chemoinformatics
| Compound Modification | Predicted Impact on Activity | Rationale from Data Mining |
|---|---|---|
| R1 (Chromene Ring) | Electron-withdrawing groups at position 7 may increase potency. | QSAR models indicate a negative correlation between electron density at this position and activity. |
| R2 (Cyclohexyl Ring) | Introduction of a polar group (e.g., -OH) at the 4-position may improve solubility. | ADME predictions suggest poor aqueous solubility for the parent compound. |
| R1 (Chromene Ring) | A bulky substituent at position 9 could decrease activity. | Steric hindrance may prevent optimal binding to the target. |
Development of Novel Bioconjugation Strategies for Targeted Delivery or Imaging
The 1,2,3-triazole moiety is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.govnih.gov This reaction's high efficiency, selectivity, and biocompatibility make it an ideal tool for bioconjugation. oaji.net
To leverage this, derivatives of this compound can be designed for targeted delivery or imaging applications. This involves introducing a reactive handle, such as a terminal alkyne or an azide, onto the core structure. For instance, the cyclohexyl group could be replaced with a functionalized linker terminating in an alkyne. This modified compound could then be "clicked" onto a biomolecule, such as a monoclonal antibody or a peptide, that has been functionalized with an azide. This strategy could be used to deliver the compound specifically to a desired biological location.
Alternatively, the compound could be conjugated to a fluorescent dye or a radiolabeling precursor. This would create a molecular probe for use in cellular imaging or in vivo imaging techniques, allowing researchers to track the distribution and localization of the compound without administering it as a therapeutic agent. Metal-free click chemistry variants, which use strained alkynes, could also be explored to avoid any potential issues with copper toxicity in biological systems. ru.nl
Table 4: Potential Bioconjugation Strategies
| Strategy | Modification to Compound | Conjugation Partner | Potential Application |
|---|---|---|---|
| Targeted Delivery | Incorporate a terminal alkyne. | Azide-modified targeting ligand (e.g., peptide, antibody). | Selective delivery to specific cell types. |
| Fluorescent Imaging | Incorporate an azide. | Alkyne-modified fluorophore (e.g., fluorescein, rhodamine). | Visualization of subcellular localization. |
| Macromolecule Labeling | Incorporate a reactive handle. | Azide or alkyne-tagged proteins or nucleic acids. nih.gov | Profiling cellular dynamics and functions. |
Multidisciplinary Collaborations for Comprehensive Translational Research (excluding clinical trials)
Advancing the understanding and application of this compound necessitates a multidisciplinary approach. Translational research, in this context, refers to the "bench-to-beside" pipeline up to the point of preclinical studies. Success hinges on the seamless integration of expertise from various scientific fields.
Effective collaborations would involve:
Synthetic Organic Chemists: To devise efficient and scalable routes for the synthesis of the parent compound and its derivatives. nih.gov
Computational Chemists and Bioinformaticians: To perform AI-driven design, molecular docking, and chemoinformatic analyses to guide synthesis and prioritize compounds. researchgate.net
Structural Biologists: To determine the crystal structures of the compound bound to target proteins, providing crucial insights for structure-based design.
Pharmacologists and Cell Biologists: To design and execute in vitro assays to determine the biological activity, mechanism of action, and cytotoxicity of the synthesized compounds. researchgate.net
By forming collaborative teams, research institutions can create a synergistic environment where computational predictions inform experimental work, and experimental results, in turn, refine computational models. This iterative cycle of design, synthesis, testing, and analysis is essential for comprehensively evaluating the potential of this compound and advancing it through the preclinical research pipeline.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fluorescein |
Q & A
Q. How can crystallographic data validate the molecular conformation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
